molecular formula C12H24N2O2 B8093244 tert-Butyl N-[(1R)-1-(piperidin-4-yl)ethyl]carbamate

tert-Butyl N-[(1R)-1-(piperidin-4-yl)ethyl]carbamate

Cat. No.: B8093244
M. Wt: 228.33 g/mol
InChI Key: KREFOLREHRBMLM-SECBINFHSA-N
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Description

tert-Butyl N-[(1R)-1-(piperidin-4-yl)ethyl]carbamate is a chemical compound with the molecular formula C12H24N2O2. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity patterns .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[(1R)-1-(piperidin-4-yl)ethyl]carbamate typically involves the reaction of tert-butyl chloroformate with (1R)-1-(piperidin-4-yl)ethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(1R)-1-(piperidin-4-yl)ethyl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl N-[(1R)-1-(piperidin-4-yl)ethyl]carbamate is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of tert-Butyl N-[(1R)-1-(piperidin-4-yl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. This interaction is crucial in the development of enzyme inhibitors and other bioactive compounds .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-[(1R)-1-(piperidin-4-yl)ethyl]carbamate
  • This compound
  • This compound

Uniqueness

This compound stands out due to its unique combination of a tert-butyl group and a piperidine ring, which imparts distinct steric and electronic properties. This makes it particularly useful as a protecting group and in the synthesis of complex molecules .

Properties

IUPAC Name

tert-butyl N-[(1R)-1-piperidin-4-ylethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-9(10-5-7-13-8-6-10)14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KREFOLREHRBMLM-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCNCC1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CCNCC1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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